molecular formula C8H12O B056688 Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) CAS No. 115142-98-8

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Cat. No.: B056688
CAS No.: 115142-98-8
M. Wt: 124.18 g/mol
InChI Key: DBNPBZLNYQDORR-UHFFFAOYSA-N
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Description

HDM-201, also known as siremadlin, is a potent and selective second-generation inhibitor of the Murine Double Minute-2 protein. This compound is known for its ability to activate the p53 pathway, leading to anti-proliferative effects in cancer cells. HDM-201 has shown promising results in preclinical and clinical studies, particularly in the treatment of acute myeloid leukemia and other cancers with wild-type p53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

HDM-201 is synthesized through a multi-step process that involves the preparation of intermediate compounds followed by their coupling and functionalization. The key steps include:

    Preparation of intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as halogenation, nitration, and reduction.

    Coupling reactions: The intermediates are then coupled using palladium-catalyzed cross-coupling reactions to form the core structure of HDM-201.

Industrial Production Methods

The industrial production of HDM-201 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

HDM-201 undergoes various chemical reactions, including:

    Oxidation: HDM-201 can be oxidized to form reactive intermediates that may further react with nucleophiles.

    Reduction: The compound can be reduced under specific conditions to yield different analogs with varying biological activities.

    Substitution: HDM-201 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include analogs of HDM-201 with modified functional groups, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

HDM-201 has a wide range of scientific research applications, including:

Mechanism of Action

HDM-201 exerts its effects by inhibiting the interaction between the p53 protein and the Murine Double Minute-2 protein. This inhibition stabilizes the p53 protein, leading to its activation. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-proliferative effects. The molecular targets and pathways involved include the p53 pathway, which regulates the expression of genes involved in cell cycle control and apoptosis .

Comparison with Similar Compounds

HDM-201 is compared with other similar compounds such as:

    Nutlin-3: Another Murine Double Minute-2 inhibitor, but HDM-201 has shown higher potency and selectivity.

    RG7388: A second-generation Murine Double Minute-2 inhibitor with similar mechanisms but different pharmacokinetic profiles.

    MI-77301: Another potent Murine Double Minute-2 inhibitor with distinct chemical properties and biological activities.

HDM-201 is unique due to its high selectivity for the p53-Murine Double Minute-2 interaction and its favorable pharmacokinetic and pharmacodynamic profiles .

Biological Activity

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), also known as 2,4-Dimethylcyclobutyl ethanone, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Chemical Formula : C10H12O
  • Molecular Weight : 148.2017 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)ethanone
  • CAS Number : 89-74-7

Biological Activity Overview

Ethanone derivatives have been studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound in focus, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), has shown promising results in various assays.

Anticancer Activity

Recent studies have indicated that ethanone derivatives possess cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : Research demonstrated that ethanone derivatives inhibited the proliferation of human cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Ethanone compounds have also been evaluated for their antimicrobial properties:

  • Antibacterial Activity : In vitro studies showed that ethanone derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL .

Table 1: Summary of Biological Activities of Ethanone Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
AnticancerPC-3 (Prostate Cancer)G2/M cell cycle arrest
AntimicrobialStaphylococcus aureusMIC: 50 µg/mL
AntimicrobialEscherichia coliMIC: 200 µg/mL

The biological activity of ethanone derivatives can be attributed to their ability to interact with cellular pathways:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway.
  • Antioxidant Activity : Ethanone derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, contributing to their protective effects against cellular damage.

Properties

IUPAC Name

1-(2,4-dimethylcyclobuten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPBZLNYQDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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